molecular formula C11H8N2O6 B12017636 2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid CAS No. 763108-96-9

2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid

Cat. No.: B12017636
CAS No.: 763108-96-9
M. Wt: 264.19 g/mol
InChI Key: SLDQASAMTFSQEE-UHFFFAOYSA-N
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Description

2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features an isoxazole ring, a nitrophenyl group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring and nitrophenyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid is unique due to the presence of both the isoxazole ring and the nitrophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

763108-96-9

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

2-[4-nitro-2-(1,2-oxazol-5-yl)phenoxy]acetic acid

InChI

InChI=1S/C11H8N2O6/c14-11(15)6-18-9-2-1-7(13(16)17)5-8(9)10-3-4-12-19-10/h1-5H,6H2,(H,14,15)

InChI Key

SLDQASAMTFSQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NO2)OCC(=O)O

Origin of Product

United States

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